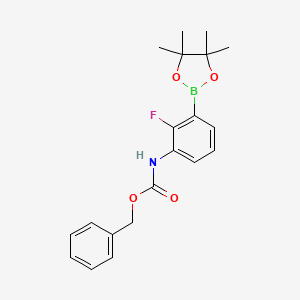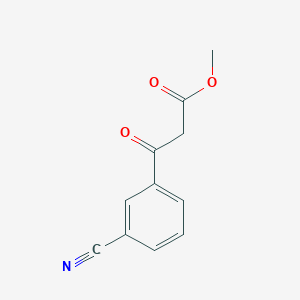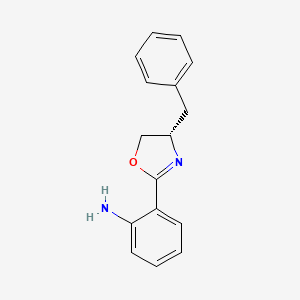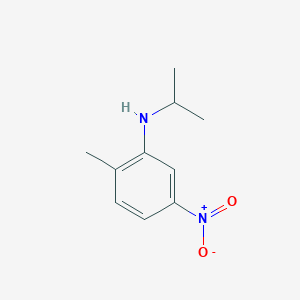![molecular formula C7H18N2 B3251550 Ethyl((2-[ethyl(methyl)amino]ethyl))amine CAS No. 209803-38-3](/img/structure/B3251550.png)
Ethyl((2-[ethyl(methyl)amino]ethyl))amine
描述
Ethyl((2-[ethyl(methyl)amino]ethyl))amine is an organic compound that belongs to the class of dialkylamines . Dialkylamines are organic substances characterized by two alkyl groups bonded to the amino nitrogen .
Synthesis Analysis
While specific synthesis methods for Ethyl((2-[ethyl(methyl)amino]ethyl))amine were not found, amines in general can be synthesized through various methods. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
Molecular Structure Analysis
The nitrogen atom in most amines, including Ethyl((2-[ethyl(methyl)amino]ethyl))amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .
Chemical Reactions Analysis
Amines, including Ethyl((2-[ethyl(methyl)amino]ethyl))amine, are good nucleophiles and can react with many electrophilic functional groups . They can react with aldehydes, ketones, acid chlorides, and alkyl halides .
科学研究应用
Antibacterial Activity
This compound is used in the synthesis of copolymers that have shown good antibacterial activity . The copolymers exert their antibacterial activity against tested bacteria, and the Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL . The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus, and K. pneumonia .
Synthesis of Surfactants
The compound is used in the synthesis of betaine ester surfactants . The surfactant 2-di-methylaminoethyllaurate betaine was synthesized from 2-di-methylaminoehanol and lauric acid derived from coconut oil in a three-step chemo-enzymatic esterification reaction . The surfactant properties of the betaine were also determined and showed that the betaine can be used as a co-surfactant in many cosmetic and personal care products .
Synthesis of Polymersomes
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymers have pH and temperature-responsive groups .
Biomedical Applications
The compound is used in the synthesis of poly(2-hydroxy ethyl methacrylate) (polyHEMA), which has been considered as a promising polymer for applications in the biomedical field . These applications include the use of polyHEMA as contact lenses, as artificial corneas, and skins .
Fabrication and Production of Medical Devices
The compound is used in the fabrication and production of medical devices . Many hospital-acquired infections are caused via bacterial contamination on the surfaces of medical devices, such as catheters or implants . Coating these surfaces with materials like this compound could help avoid such infections .
Textiles, Packaging, and Purification Systems
The compound is used in the fabrication and production of textiles, packaging, and purification systems . Antimicrobial polymers have gained considerable scientific and industrial attention due to their distinctive properties in these applications .
作用机制
Target of Action
Ethyl((2-[ethyl(methyl)amino]ethyl))amine, also known as N,N’-diethyl-N’-methylethane-1,2-diamine, is a type of amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The primary targets of amines are typically receptors or enzymes where they can act as ligands.
Mode of Action
The mode of action of amines generally involves interactions with their targets via the lone pair of electrons on the nitrogen atom These interactions can lead to various biochemical changes depending on the specific target and the structure of the amine
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways due to their ability to act as ligands for different receptors or enzymes They can influence the activity of these targets and thus affect the downstream effects in the pathway
属性
IUPAC Name |
N,N'-diethyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-8-6-7-9(3)5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZGFIRAKFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl((2-[ethyl(methyl)amino]ethyl))amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)



![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)
